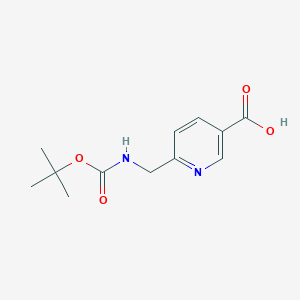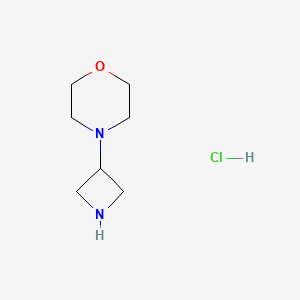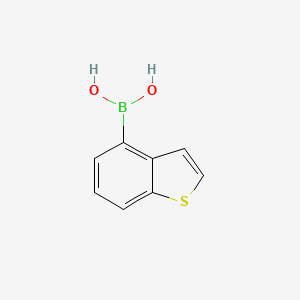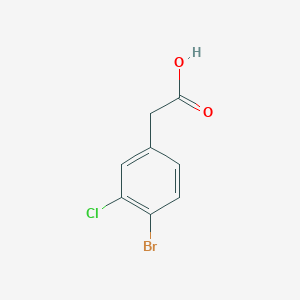
Ammonium nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium nonanoate is a nonsystemic, broad-spectrum contact herbicide . It has no soil activity and can be used for the suppression and control of weeds, including grasses, vines, underbrush, and annual/perennial plants, including moss, saplings, and tree suckers . It is marketed as an aqueous solution, at room temperature at its maximum concentration in water (40%). The solutions are colorless to pale yellow liquid with a slight fatty acid odor .
Synthesis Analysis
This compound is made from ammonia and nonanoic acid, a carboxylic acid widely distributed in nature, mainly as derivatives (esters) in such foods as apples, grapes, cheese, milk, rice, beans, oranges, and potatoes and in many other nonfood sources .Molecular Structure Analysis
The molecular formula of this compound is C9H21NO2 . It has a molar mass of 175.272 g·mol −1 . The IUPAC name for this compound is Ammonium pelargonate .Physical And Chemical Properties Analysis
This compound is a clear, colorless to pale yellow liquid with a slight fatty acid odor . It is stable in storage and exists as white crystals . The active ingredient is a C9 saturated-chain fatty acid soap salt .Wissenschaftliche Forschungsanwendungen
Weed Control in Organic Agriculture
Ammonium nonanoate shows promise as an organic herbicide, especially for weed control in organic vegetable production. Webber et al. (2010) conducted a study evaluating its efficacy against a range of weeds at different growth stages and application methods. They found that this compound was particularly effective against broadleaf weeds like tumble pigweed and carpetweed, suggesting its potential as a bioherbicide for organic food crops. The study emphasizes the need for herbicides that align with organic farming principles, where options are limited compared to conventional agriculture (Webber et al., 2010).
Application in Crop Protection
Łęgosz et al. (2016) investigated this compound-based ionic liquids for crop protection. Their study focused on the synthesis and properties of these ionic liquids, which exhibited good surface active properties and high feeding deterrence activity, comparable to natural occurring antifeedants like azadirachtin. The research highlighted the use of renewable chemicals and their applications in protecting crops from diseases, herbivores, or predators, showcasing this compound's potential in sustainable agriculture (Łęgosz et al., 2016).
Eco-Friendly Bio-Anode for Wastewater Treatment
Rahmani et al. (2020) explored the use of eco-friendly bio-anode material in bio-electrochemical systems (BESs) for ammonium removal and power generation from wastewater. This innovative approach leverages the biodegradation of ammonia via bioanode compartment driven by in-situ generated bioelectricity. The study demonstrated high efficiency in removing ammonium and organic materials from industrial wastewater, while also generating electricity. This application of this compound aligns with the principles of green and sustainable chemistry (Rahmani et al., 2020).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ammonium nonanoate can be achieved through the reaction of nonanoic acid with ammonium hydroxide.", "Starting Materials": ["Nonanoic acid", "Ammonium hydroxide"], "Reaction": [ "Mix nonanoic acid and ammonium hydroxide in a reaction vessel", "Heat the mixture to a temperature of 60-80°C", "Stir the mixture for several hours until the reaction is complete", "Cool the mixture to room temperature", "Filter the resulting product to obtain Ammonium nonanoate as a white solid", "Wash the product with distilled water to remove any impurities", "Dry the product under vacuum to obtain pure Ammonium nonanoate" ] } | |
| 63718-65-0 | |
Molekularformel |
C9H21NO2 |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
azane;nonanoic acid |
InChI |
InChI=1S/C9H18O2.H3N/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);1H3 |
InChI-Schlüssel |
KLIDOSBTXDALBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)[O-].[NH4+] |
Kanonische SMILES |
CCCCCCCCC(=O)O.N |
| 63718-65-0 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








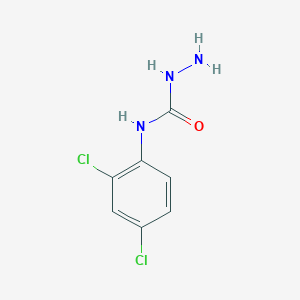
![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)
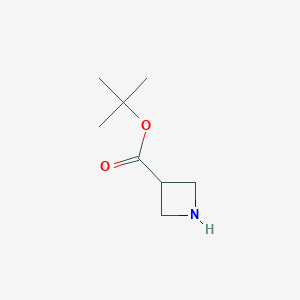
![2-{[(Benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid](/img/structure/B1288862.png)
